Dodecyl methyl sulfide
Overview
Description
Dodecyl methyl sulfide, also known as 1-methylthiododecane, is an organic compound with the molecular formula C₁₃H₂₈S. It is a colorless to almost colorless liquid with a faint odor. This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Dodecyl methyl sulfide is a chemical compound with the empirical formula C13H28S The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the dissolution of metal sulfides, such as this compound, can follow two pathways determined by the acid-solubility of the sulfides: the thiosulfate and the polysulfide pathway . The bacterial cell can effect this sulfide dissolution by “contact” and “non-contact” mechanisms .
Biochemical Pathways
It’s known that the dissolution of metal sulfides, like this compound, can affect the thiosulfate and polysulfide pathways . These pathways are determined by the acid-solubility of the sulfides .
Action Environment
It’s known that the substance may be fatal if swallowed and enters airways, is very toxic to aquatic life, is very toxic to aquatic life with long-lasting effects, causes skin irritation, and may cause an allergic skin reaction
Biochemical Analysis
Biochemical Properties
Dodecyl methyl sulfide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can interact with membrane proteins, influencing membrane fluidity and permeability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of signaling molecules such as protein kinases and phosphatases, leading to changes in downstream signaling pathways . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These effects on cellular metabolism can result in alterations in energy production, lipid synthesis, and other metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activities. For example, this compound has been shown to inhibit the activity of certain lipases by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions contribute to the overall biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . In animal models, high doses of this compound have been associated with toxicity, including liver and kidney damage, as well as alterations in hematological parameters . These dosage-dependent effects are critical for understanding the safety and efficacy of this compound in various applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism. It can interact with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions contribute to the overall metabolic effects of this compound and its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are important for understanding the cellular effects of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These subcellular localization patterns are important for understanding the precise biochemical effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl methyl sulfide can be synthesized through the reaction of dimethyl disulfide with 1-bromododecane. The reaction typically occurs in the presence of a base such as sodium methoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dodecyl methyl sulfoxide and further oxidation to dodecyl methyl sulfone.
Reduction: Although less common, this compound can be reduced under specific conditions to yield dodecyl methyl thiol.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride can be employed under controlled conditions.
Substitution: Bases like sodium methoxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Dodecyl methyl sulfoxide, dodecyl methyl sulfone.
Reduction: Dodecyl methyl thiol.
Substitution: Various substituted dodecyl derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyl methyl sulfide has several applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
Dimethyl sulfide: A simpler sulfide with two methyl groups.
Diethyl sulfide: Contains two ethyl groups instead of a dodecyl group.
Dodecyl methyl sulfoxide: The oxidized form of dodecyl methyl sulfide.
Dodecyl methyl sulfone: The further oxidized form of this compound.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific reactivity patterns .
Properties
IUPAC Name |
1-methylsulfanyldodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHJDGMOQJLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044929 | |
Record name | 1-(Methylsulfanyl)dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Dodecane, 1-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3698-89-3 | |
Record name | 1-(Methylthio)dodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3698-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulfanyl)dodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl methyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecane, 1-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Methylsulfanyl)dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl methyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(METHYLSULFANYL)DODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77BO1DV08U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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